Prostaglandin E2

Catalog No.
S526225
CAS No.
363-24-6
M.F
C20H32O5
M. Wt
352.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Prostaglandin E2

CAS Number

363-24-6

Product Name

Prostaglandin E2

IUPAC Name

(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid

Molecular Formula

C20H32O5

Molecular Weight

352.5 g/mol

InChI

InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-17,19,21,23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16+,17+,19+/m0/s1

InChI Key

XEYBRNLFEZDVAW-ARSRFYASSA-N

SMILES

CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O

Solubility

Soluble in DMSO, not in water

Synonyms

alpha, PGE2, alpha, Prostaglandin E2, Dinoprostone, E2 alpha, Prostaglandin, E2, Prostaglandin, E2alpha, Prostaglandin, Gel, Prepidil, PGE2, PGE2 alpha, PGE2alpha, Prepidil Gel, Prostaglandin E2, Prostaglandin E2 alpha, Prostaglandin E2alpha, Prostenon

Canonical SMILES

CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)O)O)O

Description

The exact mass of the compound Prostaglandin E2 (PGE2) is 352.225 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 196514. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Biological Factors - Inflammation Mediators - Autacoids - Eicosanoids - Prostaglandins - Prostaglandins E. It belongs to the ontological category of prostaglandins E in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Prostaglandin E2 (PGE2) in Obstetrics and Gynecology

One established application of PGE2 in scientific research is in obstetrics and gynecology. It functions by stimulating uterine contractions and cervical ripening, making it a tool for labor induction and augmentation . Studies have compared the efficacy of PGE2 vaginal inserts to other medications like misoprostol, demonstrating a potential reduction in induction to delivery interval with PGE2 .

Prostaglandin E2 (PGE2) in Bone Regeneration

Another area of research explores the potential of PGE2 for bone regeneration. Studies suggest that PGE2, particularly through its action on the EP2 receptor subtype, can stimulate bone formation and prevent degeneration of articular cartilage in the early stages of osteoarthritis . However, research also indicates that the effect might not be long-lasting, highlighting the need for further investigation into sustained delivery methods .

Prostaglandin E2 (PGE2) in Reproductive Physiology

PGE2 also plays a role in reproductive physiology. Research suggests its involvement in regulating the movement of embryos through the fallopian tubes. Studies in mares have shown that local application of PGE2 increased the rate of embryo transport to the uterus, potentially mimicking the natural function of PGE2 secreted by embryos themselves . This finding sheds light on the complex processes of fertilization and early embryo development.

Prostaglandin E2 is a bioactive lipid compound classified as a prostaglandin, which are hormone-like substances produced in various tissues throughout the body. Prostaglandin E2 plays a critical role in numerous physiological processes, including inflammation, pain modulation, and reproductive functions. It is synthesized from arachidonic acid through the action of cyclooxygenase enzymes, specifically cyclooxygenase-1 and cyclooxygenase-2. Prostaglandin E2 is known for its diverse biological activities and is one of the most abundant prostaglandins in the human body .

  • EP1 receptor: Stimulates smooth muscle contraction, increases platelet aggregation, and promotes inflammation.
  • EP2 receptor: Promotes inflammation, inhibits bone formation, and contributes to pain perception.
  • EP3 receptor: Increases body temperature (fever), relaxes smooth muscle in the respiratory tract, and stimulates mucus secretion [].
  • EP4 receptor: Promotes bone formation, inhibits gastric acid secretion, and protects the stomach lining.

The specific effects of PGE2 depend on the type of cell it interacts with and the predominant receptor subtype expressed on that cell.

PGE2 is generally well-tolerated when used medically in controlled settings []. However, potential side effects can occur depending on the dose and route of administration. These may include:

  • Uterine cramping and contractions
  • Diarrhea
  • Nausea and vomiting
  • Fever
  • Chills
  • Arachidonic Acid Release:
    PhospholipidsPhospholipase A2Arachidonic Acid\text{Phospholipids}\xrightarrow{\text{Phospholipase A2}}\text{Arachidonic Acid}
  • Formation of Prostaglandin H2:
    Arachidonic AcidCyclooxygenaseProstaglandin H2\text{Arachidonic Acid}\xrightarrow{\text{Cyclooxygenase}}\text{Prostaglandin H2}
  • Conversion to Prostaglandin E2:
    Prostaglandin H2Prostaglandin E SynthaseProstaglandin E2\text{Prostaglandin H2}\xrightarrow{\text{Prostaglandin E Synthase}}\text{Prostaglandin E2}

These enzymatic reactions highlight the complexity and specificity involved in prostaglandin biosynthesis .

Prostaglandin E2 exhibits a wide range of biological activities, primarily through its interaction with G protein-coupled receptors (EP receptors: EP1, EP2, EP3, and EP4). These interactions lead to various downstream effects:

  • Inflammation: Prostaglandin E2 is a key mediator in inflammatory responses, promoting vasodilation and increasing vascular permeability.
  • Pain Sensation: It enhances pain perception by sensitizing nociceptive neurons.
  • Reproductive Functions: In female reproduction, it facilitates cervical ripening and uterine contractions during labor.
  • Renal Function: It regulates renal blood flow and glomerular filtration rate by inducing vasodilation in renal blood vessels .

Prostaglandin E2 can be synthesized both biologically and chemically:

  • Biological Synthesis: As described earlier, it is produced endogenously from arachidonic acid via cyclooxygenases and synthases.
  • Chemical Synthesis: Laboratory synthesis has been achieved using various methods, including:
    • Total synthesis involving multiple steps to construct the prostaglandin structure.
    • Semi-synthetic methods that modify naturally occurring prostaglandins .

Prostaglandin E2 has several clinical applications:

  • Labor Induction: It is used to induce labor in pregnant women by promoting cervical dilation and uterine contractions.
  • Abortifacient: Prostaglandin E2 can be administered for medical abortions during specific gestational periods.
  • Management of Postpartum Hemorrhage: It helps control bleeding after childbirth.
  • Congenital Heart Defects: It maintains patency of the ductus arteriosus in neonates with certain congenital heart conditions .

Research indicates that prostaglandin E2 interacts with various cellular pathways, influencing immune responses and inflammation. Notably:

  • It can promote Th17 cell activation while inhibiting interleukin-12 production in other T cell subsets.
  • Its effects can vary significantly depending on the receptor subtype activated and the cellular context .

Prostaglandin E2 belongs to a larger family of prostaglandins that share structural similarities but differ in their biological activities. Here are some similar compounds:

Compound NameStructure SimilarityUnique Features
Prostaglandin D2SimilarPrimarily involved in sleep regulation and allergic responses.
Prostaglandin F2αSimilarPlays a role in reproductive physiology and luteolysis.
Thromboxane A2SimilarInvolved in platelet aggregation and vasoconstriction.

Prostaglandin E2 stands out due to its extensive role in both inflammatory processes and reproductive health, making it one of the most studied prostaglandins .

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

XLogP3

2.8

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

352.22497412 g/mol

Monoisotopic Mass

352.22497412 g/mol

Heavy Atom Count

25

LogP

2.82
2.82 (LogP)
2.82

Appearance

Solid powder

Melting Point

67 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

K7Q1JQR04M

GHS Hazard Statements

Aggregated GHS information provided by 77 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H360 (97.4%): May damage fertility or the unborn child [Danger Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For the termination of pregnancy during the second trimester (from the 12th through the 20th gestational week as calculated from the first day of the last normal menstrual period), as well as for evacuation of the uterine contents in the management of missed abortion or intrauterine fetal death up to 28 weeks of gestational age as calculated from the first day of the last normal menstrual period. Also used in the management of nonmetastatic gestational trophoblastic disease (benign hydatidiform mole). Other indications include improving the cervical inducibility (cervical "ripening") in pregnant women at or near term with a medical or obstetrical need for labor induction, and the management of postpartum hemorrhage.

Pharmacology

Dinoprostone is equivalent to prostaglandin E2 (PGE2). It stimulates labor and delivery by stimulating the uterine, and thus terminates pregnancy. Dinoprostone is also capable of stimulating the smooth muscle of the gastrointestinal tract of man. This activity may be responsible for the vomiting and/or diarrhea that is not uncommon when dinoprostone is used to terminate pregnancy.
Dinoprostone is a synthetic prostaglandin E2 (PGE2) analogue with smooth muscle contraction inducing property. It has been suggested that PGE2 regulates the intracellular levels of cyclic 3, 5-adenosine monophosphate (cAMP) by activating adenylate cyclase and thereby increases cellular membrane calcium ion transport. By acting directly on the myometrium, dinoprostone induces uterine and gastrointestinal smooth muscle contractions.

MeSH Pharmacological Classification

Oxytocics

ATC Code

G - Genito urinary system and sex hormones
G02 - Other gynecologicals
G02A - Uterotonics
G02AD - Prostaglandins
G02AD02 - Dinoprostone

Mechanism of Action

Dinoprostone administered intravaginally stimulates the myometrium of the gravid uterus to contract in a manner that is similar to the contractions seen in the term uterus during labor, resulting in the evacuation of the products of conception from the uterus. It is believed that dinoprostone exerts its uterine effects via direct myometrial stimulation, but the exact mechanism of action is unkown. Other suggested mechanisms include the regulation of cellular membrane calcium transport and of intracellular concentrations of cyclic 3',5'-adenosine monophosphate. Dinoprostone also appears to produce local cervical effects including softening, effacement, and dilation. The exact mechanism of action for this effect is also unknown, but it has been suggested that this effect may be associated with collagen degradation caused by secretion of the enzyme collagenase as a partial response to locally administered dinoprostone.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Prostaglandin
PTGER2 [HSA:5732] [KO:K04259]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

363-24-6

Absorption Distribution and Excretion

Absorbed at a rate of 0.3 mg per hour over 12 hours while the vaginal system is in place.
The major route of elimination of the products of PGE2 metabolism is the kidneys.

Metabolism Metabolites

Rapid metabolism of dinoprostone occurs primarily in the local tissues; any systemic absorption of the medication is cleared mainly in the maternal lungs and, secondarily, at sites such as the liver and kidneys.

Wikipedia

Prostaglandin E2
PRO-LAD

Biological Half Life

Less than 5 minutes.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15

"Dinoprostone topical Use During Pregnancy". Drugs.com. 17 December 2019. Retrieved 27 July 2020.

"Dinoprostone". The American Society of Health-System Pharmacists. Archived from the original on 16 January 2017. Retrieved 8 January 2017.

Shirley M (October 2018). "Dinoprostone Vaginal Insert: A Review in Cervical Ripening". Drugs. 78 (15): 1615–1624. doi:10.1007/s40265-018-0995-2. PMID 30317521. S2CID 52978808.

Xi M, Gerriets V (2020). "Prostaglandin E2 (Dinoprostone)". StatPearls. Treasure Island (FL): StatPearls Publishing. PMID 31424863.

Northern Neonatal Network (208). Neonatal Formulary: Drug Use in Pregnancy and the First Year of Life (5 ed.). John Wiley & Sons. p. 2010. ISBN 9780470750353. Archived from the original on 2017-01-13.

British national formulary : BNF 69 (69 ed.). British Medical Association. 2015. pp. 538–540. ISBN 9780857111562.

Hwa J, Martin K (2017). "Chapter 18: The Eicosanoids: Prostaglandins, Thromboxanes, Leukotrienes, & Related Compounds". In Katzung BG (ed.). Basic & Clinical Pharmacology (14th ed.). New York, NY: McGraw-Hill Education.

Smith WL, Urade Y, Jakobsson PJ (October 2011). "Enzymes of the cyclooxygenase pathways of prostanoid biosynthesis". Chemical Reviews. 111 (10): 5821–65. doi:10.1021/cr2002992. PMC 3285496. PMID 21942677.

Hamilton R (2015). Tarascon Pocket Pharmacopoeia 2015 Deluxe Lab-Coat Edition. Jones & Bartlett Learning. p. 361. ISBN 9781284057560.

World Health Organization (2019). World Health Organization model list of essential medicines: 21st list 2019. Geneva: World Health Organization. hdl:10665/325771. WHO/MVP/EMP/IAU/2019.06. License: CC BY-NC-SA 3.0 IGO.

"Dinoprostone". PubChem. Retrieved 2020-07-27.

Sharma M, Sasikumar M, Karloopia SD, Shahi BN (April 2001). "Prostaglandins in Congential Heart Disease". Medical Journal, Armed Forces India. 57 (2): 134–8. doi:10.1016/S0377-1237(01)80134-9. PMC 4925861. PMID 27407318.

Silove ED, Coe JY, Shiu MF, Brunt JD, Page AJ, Singh SP, Mitchell MD (March 1981). "Oral prostaglandin E2 in ductus-dependent pulmonary circulation". Circulation. 63 (3): 682–8. doi:10.1161/01.CIR.63.3.682. PMID 7460252. S2CID 2535420.

Schlemmer M, Khoss A, Salzer HR, Wimmer M (July 1982). "[Prostaglandin E2 in newborns with congenital heart disease]". Zeitschrift für Kardiologie. 71 (7): 452–7. PMID 6958133.

Mohan H (2015). Textbook of Pathology (7th ed.). p. 404. ISBN 978-93-5152-369-7.

Wiemer AJ, Hegde S, Gumperz JE, Huttenlocher A (October 2011). "A live imaging cell motility screen identifies prostaglandin E2 as a T cell stop signal antagonist". Journal of Immunology. 187 (7): 3663–70. doi:10.4049/jimmunol.1100103. PMC 3178752. PMID 21900181.

Bhala N, Emberson J, Merhi A, Abramson S, Arber N, Baron JA, et al. (August 2013). "Vascular and upper gastrointestinal effects of non-steroidal anti-inflammatory drugs: meta-analyses of individual participant data from randomised trials". Lancet. 382 (9894): 769–79. doi:10.1016/S0140-6736(13)60900-9. PMC 3778977. PMID 23726390.

Rabow MW, Pantilat SE, Shah AC, Poree L, Steiger S (2020). Papadakis MA, McPhee SJ, Rabow MW (eds.). "Acute Pain". Current Medical Diagnosis and Treatment 2020. New York, NY: McGraw-Hill Education. Retrieved 2020-08-04.

Kalinski P (January 2012). "Regulation of immune responses by prostaglandin E2". Journal of Immunology. 188 (1): 21–8. doi:10.4049/jimmunol.1101029. PMC 3249979. PMID 22187483.

Famitafreshi H, Karimian M (2020). "Prostaglandins as the Agents That Modulate the Course of Brain Disorders". Degenerative Neurological and Neuromuscular Disease. 10: 1–13. doi:10.2147/DNND.S240800. PMC 6970614. PMID 32021549.

Furuyashiki T, Narumiya S (March 2011). "Stress responses: the contribution of prostaglandin E(2) and its receptors". Nature Reviews. Endocrinology. 7 (3): 163–75. doi:10.1038/nrendo.2010.194. hdl:2433/156404. PMID 21116297. S2CID 21554307.

Gomez I, Foudi N, Longrois D, Norel X (August 2013). "The role of prostaglandin E2 in human vascular inflammation". Prostaglandins, Leukotrienes, and Essential Fatty Acids. 89 (2–3): 55–63. doi:10.1016/j.plefa.2013.04.004. PMID 23756023.

Torres R, Picado C, de Mora F (January 2015). "The PGE2-EP2-mast cell axis: an antiasthma mechanism". Molecular Immunology. 63 (1): 61–8. doi:10.1016/j.molimm.2014.03.007. PMID 24768319.

Tenore JL (May 2003). "Methods for cervical ripening and induction of labor". American Family Physician. 67 (10): 2123–8. PMID 12776961.

ACOG Committee on Practice Bulletins -- Obstetrics (August 2009). "ACOG Practice Bulletin No. 107: Induction of labor". Obstetrics and Gynecology. 114 (2 Pt 1): 386–97. doi:10.1097/AOG.0b013e3181b48ef5. PMID 19623003.

McDonagh, Marian; Skelly, Andrea C.; Tilden, Ellen; Brodt, Erika D.; Dana, Tracy; Hart, Erica; Kantner, Shelby N.; Fu, Rongwei; Hermesch, Amy C. (2021-03-22). "Outpatient Cervical Ripening: A Systematic Review and Meta-analysis". Obstetrics & Gynecology. Publish Ahead of Print (1): 1–2. doi:10.1097/AOG.0000000000004382. ISSN 0029-7844. PMC 8011513. PMID 33278282.

Singh EJ, Zuspan FP (May 1974). "Prostaglandins: overview in obstetrics and gynecology". Journal of Reproduction and Fertility. 12 (5): 211–4. doi:10.1530/jrf.0.0410211. PMID 4599109.

Bygdeman M (December 1984). "The use of prostaglandins and their analogues for abortion". Clinics in Obstetrics and Gynaecology. 11 (3): 573–84. doi:10.1016/S0306-3356(21)00617-8. PMID 6391777.

O'Dwyer S, Raniolo C, Roper J, Gupta M (2015). "Improving induction of labour - a quality improvement project addressing Caesarean section rates and length of process in women undergoing induction of labour". BMJ Quality Improvement Reports. 4 (1): u203804.w4027. doi:10.1136/bmjquality.u203804.w4027. PMC 4693078. PMID 26734422.

"Administration and Dosing". www.cervidil.com. Retrieved 2020-07-31.

"Prostin E2 Pfizer Monograph" (PDF).

Calder AA, MacKenzie IZ (September 1997). "Review of Propess--a controlled release dinoprostone (prostaglandin E2 ) pessary". Journal of Obstetrics and Gynaecology. 17 Suppl 2: S53-67. doi:10.1080/jog.17.S2.S53. PMID 15511754.

"Dinoprostone dosage forms confused" (PDF). Institute for Safe Medication Practices. 18 (17). 2013.

"Prostaglandin E2". American Chemical Society.

Serhan CN, Levy B (July 2003). "Success of prostaglandin E2 in structure-function is a challenge for structure-based therapeutics". Proceedings of the National Academy of Sciences of the United States of America. 100 (15): 8609–11. Bibcode:2003PNAS..100.8609S. doi:10.1073/pnas.1733589100. PMC 166355. PMID 12861081.

"Drugs@FDA: FDA-Approved Drugs". www.accessdata.fda.gov.

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